molecular formula C26H44N7O17P3S B1249571 2-methylbutanoyl-CoA

2-methylbutanoyl-CoA

Cat. No. B1249571
M. Wt: 851.7 g/mol
InChI Key: LYNVNYDEQMMNMZ-XGXNYEOVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylbutanoyl-CoA is a short-chain, methyl-branched fatty acyl-CoA having 2-methylbutanoyl as the S-acyl group. It is a short-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA. It derives from a coenzyme A and a 2-methylbutyric acid. It is a conjugate acid of a 2-methylbutanoyl-CoA(4-).

Scientific Research Applications

Biofuel and Chemical Production

2-methylbutanoyl-CoA plays a role in biofuel production. In a study on Methylobacterium extorquens AM1, a pathway involving coenzyme A (CoA)-derivative metabolites, including 2-methylbutanoyl-CoA, was engineered to produce 1-butanol, a potential biofuel. This research highlights the biotechnological potential of these metabolic pathways (Hu & Lidstrom, 2014).

Metabolic Studies in Ascaris Muscle

2-methylbutanoyl-CoA is involved in the metabolism of Ascaris lumbricoides muscle. A study identified 2-methylacetoacetyl-CoA reductase, which plays a role in the synthesis of 2-methylbutyrate by Ascaris muscle. This enzyme demonstrated a specific interaction with branched CoA derivatives, highlighting the importance of 2-methylbutanoyl-CoA in Ascaris muscle metabolism (Suarez de Mata et al., 1983).

Fruit Ripening and Flavor Formation

Research on Red Delicious apples shows that the biosynthesis of volatile esters, including 2-methylbutyl acetate, involves conversion processes that include 2-methylbutanoyl-CoA. The study provides insights into the reduced metabolism of isoleucine to 2-methylbutanoyl-CoA, affecting ester synthesis in apples stored under certain conditions (Matich & Rowan, 2007).

Biotechnological Production of 2-Hydroxyisobutyric Acid

A study explored the use of 2-methylbutanoyl-CoA in the biotechnological production of 2-hydroxyisobutyric acid (2-HIBA), an important building block for polymer synthesis. The research discusses utilizing biotechnological processes involving 2-methylbutanoyl-CoA for producing 2-HIBA from renewable carbon (Rohwerder & Müller, 2010).

Medicinal Chemistry

In medicinal chemistry, CoA adducts of 4-oxo-4-phenylbut-2-enoates, which involve 2-methylbutanoyl-CoA, have been studied as inhibitors in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This research has implications for developing novel antibacterial agents (Li et al., 2011).

Isoleucine Metabolism and Medical Conditions

2-methylbutyryl-CoA dehydrogenase deficiency, related to isoleucine catabolism, was studied in the context of its clinical relevance. This research contributes to understanding metabolic disorders and their implications for human health (Sass et al., 2008).

properties

Product Name

2-methylbutanoyl-CoA

Molecular Formula

C26H44N7O17P3S

Molecular Weight

851.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate

InChI

InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1

InChI Key

LYNVNYDEQMMNMZ-XGXNYEOVSA-N

Isomeric SMILES

CCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylbutanoyl-CoA
Reactant of Route 2
Reactant of Route 2
2-methylbutanoyl-CoA
Reactant of Route 3
Reactant of Route 3
2-methylbutanoyl-CoA
Reactant of Route 4
2-methylbutanoyl-CoA
Reactant of Route 5
2-methylbutanoyl-CoA
Reactant of Route 6
2-methylbutanoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.